molecular formula C12H15N3 B8300502 5-Methyl-6-(2-methylpyrrolidin-1-yl)nicotinonitrile

5-Methyl-6-(2-methylpyrrolidin-1-yl)nicotinonitrile

Cat. No. B8300502
M. Wt: 201.27 g/mol
InChI Key: BZKXYOXLKRDTMM-UHFFFAOYSA-N
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Patent
US08741923B2

Procedure details

A solution of 5-methyl-6-(2-methylpyrrolidin-1-yl)nicotinonitrile obtained in step 1 (591 mg; 2.94 mmol) in water (15 mL) and KOH (823 mg; 14.68 mmol) was heated at reflux for 16 hours. Reaction mixture was basified to pH 6 and extracted with EtOAc to give the title compound as a white solid. 1H NMR (DMSO-d6) δ 12.43 (s, 1H), 8.48 (d, J=2.2 Hz, 1H), 7.74-7.73 (m, 1H), 4.41-4.32 (m, 1H), 3.81-3.73 (m, 1H), 3.49-3.42 (m, 1H), 2.29 (s, 3H), 2.10-2.04 (m, 1H), 1.94-1.88 (m, 1H), 1.74-1.68 (m, 1H), 1.59-1.52 (m, 1H), 1.25 (d, J=6 Hz, 3H). HPLC (Method A) Rt 1.45 min (Purity: 99.8%). LC/MS (Method B): 221.2 (M+H)+.
Quantity
591 mg
Type
reactant
Reaction Step One
Name
Quantity
823 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3]([N:10]2[CH2:14][CH2:13][CH2:12][CH:11]2[CH3:15])=[N:4][CH:5]=[C:6]([CH:9]=1)[C:7]#N.[OH-:16].[K+].[OH2:18]>>[CH3:1][C:2]1[C:3]([N:10]2[CH2:14][CH2:13][CH2:12][CH:11]2[CH3:15])=[N:4][CH:5]=[C:6]([CH:9]=1)[C:7]([OH:18])=[O:16] |f:1.2|

Inputs

Step One
Name
Quantity
591 mg
Type
reactant
Smiles
CC=1C(=NC=C(C#N)C1)N1C(CCC1)C
Name
Quantity
823 mg
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
15 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
Reaction mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc

Outcomes

Product
Name
Type
product
Smiles
CC=1C(=NC=C(C(=O)O)C1)N1C(CCC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.